AR-C155858
AR-C155858
AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10.
Brand Name:
Vulcanchem
CAS No.:
496791-37-8
VCID:
VC0519263
InChI:
InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1
SMILES:
CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O
Molecular Formula:
C21H27N5O5S
Molecular Weight:
461.5 g/mol
AR-C155858
CAS No.: 496791-37-8
Inhibitors
VCID: VC0519263
Molecular Formula: C21H27N5O5S
Molecular Weight: 461.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 496791-37-8 |
---|---|
Product Name | AR-C155858 |
Molecular Formula | C21H27N5O5S |
Molecular Weight | 461.5 g/mol |
IUPAC Name | 6-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-[(4S)-4-hydroxy-1,2-oxazolidine-2-carbonyl]-3-methyl-1-(2-methylpropyl)thieno[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C21H27N5O5S/c1-10(2)7-25-20-17(18(28)24(5)21(25)30)16(19(29)26-8-13(27)9-31-26)15(32-20)6-14-11(3)22-23-12(14)4/h10,13,27H,6-9H2,1-5H3,(H,22,23)/t13-/m0/s1 |
Standard InChIKey | ISIVOJWVBJIOFM-ZDUSSCGKSA-N |
Isomeric SMILES | CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4C[C@@H](CO4)O |
SMILES | CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O |
Canonical SMILES | CC1=C(C(=NN1)C)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)CC(C)C)C(=O)N4CC(CO4)O |
Appearance | Solid powder |
Description | AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | ARC155858; AR-C155858; ARC 155858. |
Reference | 1: Witkiewicz AK, Whitaker-Menezes D, Dasgupta A, Philp NJ, Lin Z, Gandara R, Sneddon S, Martinez-Outschoorn UE, Sotgia F, Lisanti MP. Using the "reverse Warburg effect" to identify high-risk breast cancer patients: stromal MCT4 predicts poor clinical outcome in triple-negative breast cancers. Cell Cycle. 2012 Mar 15;11(6):1108-17. doi: 10.4161/cc.11.6.19530. Epub 2012 Mar 15. PubMed PMID: 22313602; PubMed Central PMCID: PMC3335917. 2: Le Floch R, Chiche J, Marchiq I, Naiken T, Ilc K, Murray CM, Critchlow SE, Roux D, Simon MP, Pouysségur J. CD147 subunit of lactate/H+ symporters MCT1 and hypoxia-inducible MCT4 is critical for energetics and growth of glycolytic tumors. Proc Natl Acad Sci U S A. 2011 Oct 4;108(40):16663-8. doi: 10.1073/pnas.1106123108. Epub 2011 Sep 19. Erratum in: Proc Natl Acad Sci U S A. 2012 Dec 4;109(49):20166. Naïken, Tanesha [corrected to Naiken, Tanesha]; Ilk, Karine [corrected to Ilc, Karine]. PubMed PMID: 21930917; PubMed Central PMCID: PMC3189052. 3: Ovens MJ, Manoharan C, Wilson MC, Murray CM, Halestrap AP. The inhibition of monocarboxylate transporter 2 (MCT2) by AR-C155858 is modulated by the associated ancillary protein. Biochem J. 2010 Oct 15;431(2):217-25. doi: 10.1042/BJ20100890. PubMed PMID: 20695846; PubMed Central PMCID: PMC2947196. 4: Ovens MJ, Davies AJ, Wilson MC, Murray CM, Halestrap AP. AR-C155858 is a potent inhibitor of monocarboxylate transporters MCT1 and MCT2 that binds to an intracellular site involving transmembrane helices 7-10. Biochem J. 2010 Jan 15;425(3):523-30. doi: 10.1042/BJ20091515. PubMed PMID: 19929853; PubMed Central PMCID: PMC2811425. |
PubChem Compound | 10226546 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume